Product packaging for 3-Bromotoluene-d7(Cat. No.:)

3-Bromotoluene-d7

Cat. No.: B13942534
M. Wt: 178.08 g/mol
InChI Key: WJIFKOVZNJTSGO-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromotoluene-d7, with the CAS number 1185318-69-7 , is a deuterated analog of 3-Bromotoluene (m-Bromotoluene) where seven hydrogen atoms have been replaced by deuterium, yielding the molecular formula C7D7Br and a molecular weight of 178.08 g/mol . This compound is a valuable stable isotopically labeled internal standard used in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its primary research value lies in its ability to improve the accuracy and reliability of quantitative analyses for its non-deuterated counterpart, 3-Bromotoluene (CAS 591-17-3) . By using this compound as an internal standard, researchers can correct for variations during sample preparation and instrument analysis, leading to more precise data. The parent compound, 3-Bromotoluene, is an aryl bromide that serves as a versatile building block in organic synthesis . It is a colorless liquid used as a precursor for various derivatives, such as bromobenzoic acids and bromobenzaldehydes . As such, this compound is also crucial for tracing reaction mechanisms and studying metabolic pathways in pharmacological research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br B13942534 3-Bromotoluene-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Br

Molecular Weight

178.08 g/mol

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

WJIFKOVZNJTSGO-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromotoluene D7

Strategies for Comprehensive Deuterium (B1214612) Incorporation

Achieving high levels of deuterium incorporation in both the aromatic ring and the methyl group of toluene (B28343) is a fundamental prerequisite for the synthesis of 3-Bromotoluene-d7. Various methods have been developed to this end, each with its own set of advantages and limitations.

Acid-Catalyzed Hydrogen-Deuterium Exchange Protocols and Optimization

Acid-catalyzed hydrogen-deuterium (H-D) exchange is a common method for incorporating deuterium into aromatic rings. This process typically involves treating the aromatic substrate with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in the presence of deuterium oxide (D₂O). The acid protonates the aromatic ring, facilitating a reversible exchange of hydrogen atoms for deuterium.

Optimization of this protocol is critical to maximize deuteration efficiency while minimizing side reactions. For instance, studies have shown that using 90% D₂SO₄ at 40°C for 72 hours can lead to deuterium incorporation exceeding 99%. However, increasing the acid concentration above 95% can promote competing sulfonation reactions. The pH of the solution also plays a significant role in the H-D exchange process, with the degree of the reaction being highly dependent on it. mdpi.comnih.gov

Recent advancements have explored new catalytic systems to facilitate H-D exchange under milder conditions. One such method utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁) and D₂O, allowing for high deuterium incorporation in various aromatic compounds at ambient conditions. nih.gov

Directed Deuteration via Organometallic Intermediates

Organometallic chemistry offers powerful tools for the regioselective deuteration of aromatic compounds. Directed ortho-lithiation, for example, involves the use of a directing group to position a metalating agent (like n-butyllithium) at a specific site on the aromatic ring. Subsequent quenching with a deuterium source introduces deuterium at that position. While this method provides excellent regiocontrol, it often requires cryogenic temperatures and strictly anhydrous conditions. sciengine.com

Transition-metal-catalyzed C-H activation has emerged as a versatile strategy for deuteration. thieme-connect.com Palladium catalysts, in particular, have been extensively used to direct the deuteration of arenes. acs.org For instance, a pyridine-based template can direct a palladium catalyst to the meta-position of a toluene derivative, enabling selective C-H deuteration. acs.org This approach is notable for its ability to override the intrinsic electronic and steric biases of the substrate. acs.org Other transition metals like iridium, rhodium, ruthenium, and cobalt have also shown promise in catalyzing H-D exchange reactions. thieme-connect.comuni-rostock.deacs.org

Bromination of Perdeuterated Toluene Derivatives

An alternative and straightforward approach to this compound involves the direct bromination of perdeuterated toluene (Toluene-d8). smolecule.com Toluene-d8 can be synthesized through methods like halogen-deuterium exchange reactions. The subsequent bromination is typically an electrophilic aromatic substitution reaction using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

The methyl group of toluene is an ortho-, para-director. Therefore, the bromination of toluene will yield a mixture of 2-bromotoluene (B146081) and 4-bromotoluene, with the meta-substituted product, 3-bromotoluene (B146084), being a minor component under standard electrophilic aromatic substitution conditions. To achieve the desired 3-bromo isomer, alternative synthetic strategies starting from precursors that favor meta substitution are often necessary. For example, the diazotization of 3-bromo-4-aminotoluene followed by reduction can yield 3-bromotoluene. chemicalbook.com

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on several factors, including the desired isotopic purity, yield, regioselectivity, and scalability of the process.

Evaluation of Efficiency, Regioselectivity, and Scalability in Laboratory Synthesis

Each synthetic methodology presents a unique balance of efficiency, regioselectivity, and scalability.

Method Efficiency Regioselectivity Scalability
Acid-Catalyzed H-D Exchange High deuterium incorporation (>99%) can be achieved. Generally non-selective for aromatic protons, leading to a mixture of deuterated isomers.Scalable, but requires careful control of reaction conditions to avoid side reactions.
Directed Deuteration via Organometallic Intermediates High yields and deuterium incorporation are possible. acs.orgExcellent regioselectivity can be achieved by using appropriate directing groups and catalysts. acs.orgresearchgate.netCan be challenging to scale up due to the use of sensitive reagents and stringent reaction conditions. sciengine.com
Bromination of Perdeuterated Toluene Yields can be moderate to high depending on the bromination conditions.Regioselectivity is a major challenge, as direct bromination of toluene favors ortho and para isomers. The synthesis of the starting material, Toluene-d8, and the subsequent purification of the desired isomer can be costly and complex for large-scale production.

Novel Approaches and Emerging Techniques in Isotopic Synthesis of this compound

The field of isotopic synthesis is continuously evolving, with new techniques offering potential improvements in the synthesis of compounds like this compound.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved efficiency, safety, and scalability compared to traditional batch processes. numberanalytics.comtn-sanso.co.jp This technology has been successfully applied to the synthesis of deuterated aromatic compounds. tn-sanso.co.jp

Biocatalysis: The use of enzymes or microorganisms as catalysts can provide high selectivity and reduce waste generation. numberanalytics.com Biocatalytic deuteration is an emerging area with the potential to offer environmentally friendly synthetic routes. uni-rostock.de

Electrochemistry: Electrochemical methods can be employed for chemical synthesis, offering alternative pathways for deuteration and bromination reactions that may be more efficient or selective. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in H-D exchange reactions. tn-sanso.co.jp

These emerging techniques, along with the development of novel catalytic systems, hold promise for more efficient, selective, and sustainable methods for the synthesis of this compound and other isotopically labeled compounds. numberanalytics.comresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. For deuterated compounds like 3-Bromotoluene-d7, NMR provides unique insights into reaction mechanisms and isotopic distribution. The presence of deuterium (B1214612), a stable isotope of hydrogen, provides a distinct signal that allows researchers to track the compound's behavior in various chemical environments.

The use of deuterated compounds is instrumental in monitoring chemical reactions and studying their kinetics. selectscience.net By incorporating this compound into a reaction, scientists can track the fate of specific hydrogen atoms, providing crucial information for understanding reaction mechanisms. smolecule.com Online NMR, where the reaction mixture is continuously circulated through an NMR spectrometer, allows for real-time acquisition of spectra, enabling the in-situ characterization of intermediates, byproducts, and final products. selectscience.net This approach is key to developing robust chemical processes with high yields and low impurity profiles. selectscience.net

Kinetic studies benefit significantly from NMR analysis of deuterated species. The rate of a reaction can be determined by monitoring the change in concentration of reactants and products over time, which is quantifiable through NMR signal integration. selectscience.netmagritek.com For instance, the progress of a reaction involving this compound can be followed by observing the disappearance of its characteristic signals and the appearance of new signals corresponding to the products. This technique has been successfully applied to various reactions, such as the study of equilibria and kinetics in the urea-formaldehyde system. beilstein-journals.org

NMR spectroscopy is a primary method for determining the distribution of deuterium atoms within a molecule and assessing its isotopic purity. rsc.org The chemical shift in an NMR spectrum is sensitive to the isotopic environment, allowing for the differentiation of deuterated and non-deuterated sites. nanalysis.com For this compound, both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the absence of signals at specific positions confirms the substitution of hydrogen with deuterium. Conversely, ²H NMR directly detects the deuterium nuclei, providing a precise map of their locations.

The isotopic purity, typically expressed as atom percent deuterium, is crucial for applications where minimal interference from the non-deuterated analogue is required. Isotopic purity can be quantified using NMR by comparing the integral of the residual proton signals with that of a known internal standard. researchgate.net For example, commercially available this compound often has an isotopic purity of 98 atom % D, ensuring minimal interference from its protiated counterparts in analytical applications.

While one-dimensional (1D) NMR provides basic structural information, complex molecules often require advanced techniques like two-dimensional (2D) NMR for unambiguous structural confirmation. ipb.pt 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. libretexts.org

For deuterated compounds like this compound, these techniques are invaluable. For instance, a ¹H-¹³C HSQC spectrum can confirm the attachment of the remaining protons to their respective carbon atoms. The absence of cross-peaks at certain positions would further confirm the sites of deuteration. acdlabs.com Furthermore, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure of a molecule. ipb.ptacdlabs.com In the context of deuterated enantiomers in chiral liquid crystals, specialized 2D NMR techniques like deuterium Q-COSY and deuterium-carbon correlation spectroscopy have been developed to assign quadrupolar doublets and overcome resolution challenges. acs.org

Table 1: Representative NMR Data for Toluene (B28343) Derivatives.
CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
3-Bromotoluene (B146084)¹H7.33mAromatic-H
7.27mAromatic-H
7.13mAromatic-H
2.31sCH₃
¹³CData not available in search results
This compound¹HExpected to show minimal residual proton signals
²HExpected signals corresponding to aromatic and methyl deuterons

Elucidation of Deuterium Distribution and Isotopic Purity

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is particularly well-suited for the analysis of isotopically labeled compounds like this compound, enabling both quantitative and qualitative assessments. smolecule.com

MS is a primary tool for quantifying the deuterium content in a labeled molecule. rsc.orgnih.gov By comparing the intensity of the molecular ion peak of the deuterated compound with that of its non-deuterated counterpart, the isotopic enrichment can be accurately determined. epj-conferences.org High-resolution mass spectrometry (HR-MS) is often employed for this purpose as it can resolve ions with very small mass differences. rsc.org

Furthermore, MS is instrumental in studying the fragmentation pathways of molecules. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule's structure. By analyzing the mass spectrum of this compound and comparing it to that of unlabeled 3-bromotoluene, researchers can deduce how the molecule fragments. acs.orgscielo.br The presence of deuterium atoms at specific positions helps to track the origin of different fragments, providing valuable insights into the underlying fragmentation mechanisms. acs.org For example, studies on deuterated analogues of N-decyl-p-toluenesulfonamides have been crucial in understanding their complex fragmentation pathways. acs.org

Table 2: Mass Spectrometry Data for Toluene Derivatives.
CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragmentation Ions (m/z)
3-BromotolueneC₇H₇Br171.03 nih.govData not available in search results
This compoundC₇D₇Br178.07 Expected to show shifts in fragment masses corresponding to the number of deuterium atoms in each fragment

One of the most significant applications of this compound in analytical chemistry is its use as an internal standard in mass spectrometry-based quantitative analysis. smolecule.comrsc.org An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known concentration. cerilliant.com It helps to correct for variations in sample preparation, chromatographic separation, and instrument response, thereby improving the accuracy and precision of the quantitative measurement. cerilliant.com

Deuterated compounds like this compound are ideal internal standards because they co-elute with their non-deuterated counterparts in chromatographic systems but can be distinguished by their different masses in the mass spectrometer. mdpi.comchromatographyonline.com This is particularly advantageous in the analysis of complex matrices such as biological fluids or environmental samples, where matrix effects can significantly interfere with the analysis. The use of a deuterated internal standard allows for more accurate quantification by isotope dilution mass spectrometry (IDMS). For example, deuterated chlorotoluene derivatives have been effectively used as internal standards for the quantification of chlorinated contaminants in environmental samples, leading to improved detection limits and reproducibility.

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Fine Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of this compound. Unlike conventional mass spectrometry that measures nominal mass, HRMS provides the exact mass of a molecule, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₇D₇Br, the precise mass is a key identifier.

The theoretical monoisotopic mass of the non-deuterated 3-Bromotoluene (C₇H₇Br) is approximately 169.973112 Da. chemspider.com For this compound (C₇D₇Br), the calculated molecular weight is approximately 178.08 g/mol . pharmaffiliates.com HRMS instruments, such as Fourier Transform Mass Spectrometers (FTMS), can achieve resolving powers exceeding 1,000,000, which is essential for observing the isotopic fine structure (IFS). bruker.combruker.com

Isotopic fine structure refers to the unique mass spectral signature that arises from the naturally occurring isotopes of the elements within a molecule. bruker.com In the case of this compound, the presence of bromine with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, results in a characteristic isotopic pattern. Furthermore, the substitution of seven hydrogen atoms with deuterium significantly alters the mass spectrum.

HRMS can resolve the individual isotopologues, which are molecules that differ only in their isotopic composition. The A+1 and A+2 peaks in the mass spectrum provide detailed information. For instance, the A+1 pattern is composed of contributions from ¹³C, ²H (deuterium), and ³³S (if present), while the A+2 pattern includes ¹⁸O and ³⁴S isotopes. bruker.com By precisely measuring the masses and relative abundances of these isotopic peaks, HRMS confirms the elemental composition and the successful incorporation of deuterium, thereby validating the identity of this compound. The ability to resolve these fine structures is critical for distinguishing the deuterated compound from its non-deuterated counterpart and other potential impurities. nih.gov

Table 1: Key Mass Spectrometry Data for Toluene Isotopologues

Compound Molecular Formula Molecular Weight (g/mol) Monoisotopic Mass (Da)
3-Bromotoluene C₇H₇Br 171.04 169.973112 chemspider.com
This compound C₇D₇Br 178.08 pharmaffiliates.com ~177.016
3-Chlorotoluene-2,4,6-d3 C₇H₄ClD₃ 129.60 Not specified
3-Chlorotoluene-d7 C₇ClD₇ 133.62 Not specified

Vibrational Spectroscopy (FT-IR, FT-Raman) and Electronic Spectroscopy (UV-Vis) in Deuterated Aromatic Research

Vibrational and electronic spectroscopy techniques provide complementary information for the structural elucidation of deuterated aromatic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. spectroscopyonline.com The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies of C-H bonds. The C-D stretching and bending vibrations occur at lower frequencies compared to their C-H counterparts due to the heavier mass of deuterium. This isotopic shift provides a clear spectroscopic signature for deuteration. For non-deuterated 3-Bromotoluene, characteristic IR spectra are well-documented. nih.gov The analysis of the FT-IR spectrum of this compound would reveal the near absence of aromatic and methyl C-H stretching bands and the appearance of new bands corresponding to C-D vibrations, confirming the high level of deuterium incorporation.

Fourier-Transform Raman (FT-Raman) Spectroscopy is another form of vibrational spectroscopy that is based on the Raman effect. ut.ee It is particularly useful for analyzing aromatic compounds and is less susceptible to interference from water, making it suitable for a variety of sample forms. americanpharmaceuticalreview.com Similar to FT-IR, the FT-Raman spectrum of this compound will exhibit characteristic shifts in vibrational modes involving the deuterium atoms. The technique can be highly sensitive to subtle changes in molecular structure and symmetry. americanpharmaceuticalreview.com The use of a near-infrared laser in FT-Raman spectrometers helps to reduce fluorescence, which can often obscure the weaker Raman signals. edinst.com

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. mdpi.com Aromatic compounds like toluene exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. For 3-Bromotoluene, maximum absorption in hexane (B92381) is observed at 267 nm and 276 nm. nih.gov While deuteration does not significantly alter the electronic energy levels, subtle changes in the fine structure of the UV-Vis spectrum can sometimes be observed. These changes are often related to alterations in vibrational-electronic (vibronic) coupling upon isotopic substitution.

Table 2: Spectroscopic Data for 3-Bromotoluene

Spectroscopic Technique Key Findings for 3-Bromotoluene (Non-deuterated)
FT-IR Characteristic peaks corresponding to aromatic C-H and methyl C-H stretching and bending vibrations. chemicalbook.com
FT-Raman Provides complementary vibrational data, often with different selection rules than IR.
UV-Vis Max absorption (hexane): 267 nm, 276 nm. nih.gov

Computational Chemistry Approaches for Spectroscopic Prediction and Validation (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and validating spectroscopic data of molecules, including deuterated aromatic compounds. jstar-research.comchemrxiv.org DFT calculations can accurately predict molecular geometries, vibrational frequencies (for IR and Raman spectra), and electronic properties. rsc.org

For this compound, DFT calculations can be employed to:

Predict Vibrational Spectra: By calculating the harmonic frequencies, a theoretical FT-IR and FT-Raman spectrum can be generated. Comparing this predicted spectrum with the experimental one allows for a detailed assignment of the observed vibrational bands and confirms the structural integrity of the molecule. Theoretical studies have shown that DFT is reliable for studying the vibrational properties of deuterated polycyclic aromatic hydrocarbons. researchgate.net

Validate Isotopic Effects: DFT can accurately model the effect of isotopic substitution on vibrational frequencies. This is crucial for confirming that the observed spectral shifts in this compound are consistent with the replacement of hydrogen by deuterium.

Aid in Structural Elucidation: In cases of ambiguity, computational methods can help to distinguish between different possible isomers or conformers by predicting their relative energies and spectroscopic properties.

The integration of experimental spectroscopic data with computational predictions provides a robust framework for the comprehensive characterization of this compound. scholaris.ca This combined approach enhances the confidence in the structural assignment and the purity of the deuterated standard. Recent advancements have even explored the use of machine learning models to predict IR spectra directly from 3D molecular structures, offering a potentially faster alternative to traditional DFT calculations. arxiv.org

Mechanistic Investigations in Organic Reactions Utilizing 3 Bromotoluene D7

Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a foundational concept in physical organic chemistry used to determine reaction mechanisms. pkusz.edu.cn It manifests as a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. pkusz.edu.cn For reactions involving 3-Bromotoluene-d7, the KIE is determined by comparing its reaction rate to that of its non-deuterated counterpart, 3-Bromotoluene (B146084). The difference in mass between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage occurs during the rate-determining step of the reaction.

A "normal" primary KIE (where the rate for the hydrogen-containing compound is faster than the deuterium-containing one, kH/kD > 1) provides strong evidence that the C-H bond is being broken in the slowest step of the reaction. snnu.edu.cngmu.edu Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. researchgate.net Secondary KIEs, which are typically smaller, can provide information about changes in hybridization at the carbon atom during the reaction. gmu.edu

In the context of this compound, where all seven C-H bonds are replaced with C-D bonds, measuring the KIE in reactions such as C-H activation or cross-coupling can reveal critical mechanistic details. For instance, a large KIE would implicate the cleavage of an aromatic or benzylic C-D bond as the rate-limiting event.

Table 1: Illustrative Kinetic Isotope Effects in C-H Activation

This table presents hypothetical data to illustrate how KIE values are interpreted. Actual experimental values would be specific to a given reaction.

Reaction TypeSubstrate PairObserved kH/kDMechanistic Implication
Aromatic C-H Activation3-Bromotoluene / this compound (aromatic D)~ 2-5C-H bond cleavage is likely the rate-determining step. snnu.edu.cn
Benzylic Bromination3-Bromotoluene / this compound (benzylic D)> 4Benzylic C-H bond cleavage is rate-determining.
Suzuki Coupling3-Bromotoluene / this compound~ 1.02C-H bond cleavage is not rate-determining; oxidative addition is likely the slow step. nih.gov

Tracing Molecular Transformations and Atom Rearrangements

The deuterium atoms in this compound act as isotopic labels, allowing chemists to trace the fate of specific hydrogen positions throughout a chemical transformation. This is particularly valuable in studying complex reaction networks involving bond formation, cleavage, and molecular rearrangements.

Deuterium Labeling for Carbon-Hydrogen (C-H) Activation Studies

C-H activation is a powerful strategy in organic synthesis that involves the direct functionalization of otherwise inert C-H bonds. researchgate.net Deuterium labeling is an indispensable tool for studying the mechanisms of these reactions. researchgate.netacs.org When this compound is used as a substrate, the location and distribution of deuterium in the products, intermediates, or even recovered starting material can provide profound mechanistic insights.

For example, observing H/D exchange, where deuterium atoms on the aromatic ring are replaced by hydrogen from the solvent or other reagents, can indicate that the C-H activation step is reversible. researchgate.net The specific positions on the aromatic ring that undergo this exchange can reveal the regioselectivity of the metal catalyst involved. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for detecting and quantifying the deuterium content at each molecular position.

Mechanistic Probes in Metal-Catalyzed Processes (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. nih.gov this compound is an excellent mechanistic probe for these reactions. While the primary reaction at the C-Br bond is the focus, the deuterium labels can reveal information about the catalyst's behavior and potential side reactions.

In reactions like the Suzuki or Heck coupling, 3-Bromotoluene is a common substrate. rsc.orgchemicalbook.com Using the fully deuterated analog, this compound, allows researchers to investigate whether undesired C-H (or C-D) activation occurs on the aromatic ring or at the methyl group. rsc.orgcore.ac.uk For instance, in a Suzuki coupling of this compound with an arylboronic acid, if the product retains all seven deuterium atoms, it confirms that only the C-Br bond was activated. If deuterium loss is observed, it suggests that a competing C-D activation pathway is operative. This information is vital for optimizing reaction conditions to improve selectivity and yield. Studies have shown that for many palladium-catalyzed cross-couplings of aryl bromides, the oxidative addition of the C-Br bond to the palladium(0) center is the rate-limiting step, which would result in a near-unity KIE for the C-H bonds. nih.govrsc.org

Understanding Selectivity and Regioselectivity in Deuterated Arenes

Selectivity—specifically regioselectivity—refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.comyoutube.com While electronic and steric factors of the substituents are the primary drivers of regioselectivity in arenes, the subtle differences between C-H and C-D bonds can also exert an influence.

The C-D bond is slightly shorter and less polarizable than a C-H bond. Although these differences are minor, they can be sufficient to alter the outcome of highly sensitive catalytic reactions. In palladium-catalyzed C-H functionalization reactions, for example, a catalyst might show a slight preference for activating a C-H bond over a C-D bond, leading to a different distribution of products when reacting with a partially deuterated toluene (B28343) derivative.

In the case of this compound, where all hydrogens are replaced, comparing its reactivity to 3-bromotoluene in reactions that target the C-H bonds can reveal the intrinsic electronic and steric preferences of the catalyst without the complication of intramolecular competition. For instance, in a direct arylation reaction that could potentially occur at the C2, C4, or C6 positions, the use of this compound ensures that any observed regioselectivity is due to the directing effects of the bromo and methyl groups, rather than an isotopic preference. rsc.orgnih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry, particularly using Density Functional Theory (DFT), has become an essential partner to experimental studies in elucidating reaction mechanisms. umn.edunumberanalytics.com Theoretical modeling allows for the examination of transient structures, such as transition states, that are often impossible to observe experimentally. umn.edu

For reactions involving this compound, computational methods can be used to:

Calculate Theoretical KIEs: By modeling the potential energy surfaces for the reactions of both 3-Bromotoluene and this compound, chemists can calculate theoretical KIEs. acs.orgnumberanalytics.com Comparing these calculated values with experimental KIEs provides a rigorous test of a proposed mechanism. acs.org A strong correlation between the computed and measured KIE lends significant support to the accuracy of the modeled transition state structure.

Model Transition States: DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for a detailed understanding of how bonds are formed and broken. For example, modeling the oxidative addition of this compound to a palladium catalyst can reveal the precise geometry of the transition state.

Rationalize Selectivity: Computational models can help explain the origins of regioselectivity by comparing the activation energies for reaction at different sites on the aromatic ring. By calculating the energy barriers for C-H activation at the C2, C4, and C6 positions of this compound, researchers can predict and understand the experimentally observed product distribution.

Applications of 3 Bromotoluene D7 in Modern Organic Synthesis Research

Precursor in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. 3-Bromotoluene-d7 is an important substrate in this field, acting as a deuterated building block. The bromine atom at the meta-position relative to the methyl group influences its reactivity, which is generally considered intermediate between that of 2- and 4-bromotoluene. researchgate.net The presence of deuterium (B1214612) atoms on both the aromatic ring and the methyl group provides a distinct mass signature, making it an ideal substrate for mechanistic studies and the synthesis of specifically labeled products.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is one of the most powerful methods for creating biaryl structures. academie-sciences.frresearchgate.net The reaction has extensive applications in the synthesis of pharmaceuticals, polymers, and advanced materials. academie-sciences.fr this compound is employed as a coupling partner in these reactions to introduce a deuterated methylphenyl group into a target molecule.

Research in this area often focuses on developing new and more efficient catalytic systems that can operate under mild conditions with low catalyst loadings. academie-sciences.fr Using deuterated substrates like this compound allows for precise tracking of the starting material and product, aiding in the optimization of reaction conditions and the study of kinetic isotope effects. Both electron-rich and electron-deficient aryl bromides are effective partners in this coupling, though electron-deficient variants tend to react faster. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExample Reagent/ConditionPurposeReference
Aryl Halide3-Bromotoluene (B146084)Electrophilic coupling partner. academie-sciences.fr
Boronic Acid/EsterPhenylboronic acidNucleophilic coupling partner. nih.gov
Palladium Catalyst[Pd(OAc)₂]Catalyzes the oxidative addition and reductive elimination steps. academie-sciences.fr
Ligandα-aminophosphonates with 1,3,4-oxadiazole (B1194373) moietiesStabilizes the palladium center and facilitates the catalytic cycle. academie-sciences.fr
BaseK₂CO₃ or K₃PO₄Activates the organoboron species in the transmetalation step. nih.gov
SolventDMF or Toluene (B28343)/WaterSolubilizes reactants and facilitates the reaction. researchgate.netnih.gov

This compound is also a valuable precursor in other significant palladium-catalyzed transformations, including the Heck reaction and cyanation reactions. The non-deuterated analog, 3-bromotoluene, is recognized as an electron-rich aryl bromide that readily participates in these processes. sigmaaldrich.comchemicalbook.com

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. sigmaaldrich.com Employing this compound allows for the synthesis of deuterated stilbene (B7821643) analogs or other vinylated aromatic compounds.

Cyanation Reaction : This process introduces a nitrile group onto the aromatic ring by reacting the aryl halide with a cyanide source, such as K₄[Fe(CN)₆]. sigmaaldrich.comchemicalbook.com Using this compound in this reaction yields deuterated m-tolunitrile, a valuable building block for more complex nitrogen-containing molecules.

Table 2: Heck and Cyanation Reactions with 3-Bromotoluene

ReactionCoupling PartnerCatalyst SystemProduct TypeReference
Heck ReactionAlkene (e.g., styrene)Palladium catalystSubstituted alkene sigmaaldrich.comchemicalbook.com
CyanationCyanide source (e.g., K₄[Fe(CN)₆])Palladium catalystAryl nitrile sigmaaldrich.comchemicalbook.com

The formation of C-C and C-X bonds is fundamental to the synthesis of a vast array of chemicals, including pharmaceuticals and polymers. Beyond the well-established Suzuki and Heck reactions, researchers are continuously developing novel catalytic methods. pitt.edu Deuterated substrates like this compound are instrumental in these efforts, particularly for elucidating reaction mechanisms. nih.gov For instance, deuterium labeling studies can help determine whether β-hydride elimination is a significant competing pathway in a given cross-coupling reaction. nih.gov

Advanced strategies where this compound could be applied include:

Direct C-H Arylation : In this approach, an aryl halide is coupled directly with an unactivated C-H bond of another molecule, offering a more atom-economical route compared to traditional methods that require pre-functionalized substrates. mdpi.com 3-bromotoluene has been used in sequential C-H arylations to create complex unsymmetrical products. mdpi.com

Coupling with Organoaluminum Reagents : Palladium can catalyze the cross-coupling of aryl halides with organoaluminum compounds, which are effective nucleophiles for forming C-C bonds. rsc.org

Reductive Cross-Coupling : Dual catalytic systems, such as those combining palladium and copper hydride (CuH), can achieve the cross-coupling of aryl halides with olefins to form alkyl-aryl products. nih.gov

Heck and Cyanation Reactions

Role in Chiral Catalysis and Enantioselective Transformations

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, which is especially important in the pharmaceutical industry. csic.esuevora.pt Chiral catalysts guide reactions to favor the formation of one enantiomer over the other. csic.es Isotopically labeled compounds such as this compound play a key role in this area, primarily for mechanistic investigation and the synthesis of chiral deuterated target molecules.

By using a deuterated substrate, researchers can probe the intimate details of a reaction's transition state. For example, the presence of a kinetic isotope effect upon substituting hydrogen with deuterium at a reactive site can reveal whether C-H (or C-D) bond cleavage is part of the rate-determining step of the transformation. researchgate.net This information is vital for designing more efficient and selective chiral catalysts. csic.esresearchgate.net Visible-light-driven enantioselective C-H functionalization of toluene and its derivatives has been achieved using chiral acid catalysis, a field where deuterated substrates are essential for mechanistic work. researchgate.net

Table 3: Applications of Deuterated Substrates in Enantioselective Catalysis

Application AreaDescriptionSignificanceReference
Mechanistic ProbesUsed to determine kinetic isotope effects and identify rate-determining steps.Provides fundamental understanding for catalyst design and optimization. researchgate.net
Synthesis of Chiral ProductsServes as a building block for creating complex, enantioenriched deuterated molecules.Enables synthesis of deuterated drugs with potentially improved pharmacokinetic profiles. sigmaaldrich.com
Probing Catalyst-Substrate InteractionsHelps to map the steric and electronic interactions in the transition state that govern enantioselectivity.Leads to the development of catalysts with higher selectivity. csic.es

Development of Novel Synthetic Routes and Methodologies

The development of efficient methods for synthesizing isotopically labeled compounds is an active area of research. While this compound is a reagent, the methodologies for its own synthesis and the synthesis of related deuterated arenes are of significant interest. These methods often rely on catalytic processes that can be precisely controlled.

Key strategies for the synthesis of deuterated aryl halides include:

Homogeneous Palladium-Catalyzed Dehalogenative Deuteration : This method uses deuterium gas (D₂) with a homogeneous palladium catalyst to replace a halogen atom on an aromatic ring with deuterium. chemrxiv.org It shows excellent functional group tolerance, which is an advantage over traditional heterogeneous catalysts like Pd/C. chemrxiv.org

Palladium-Catalyzed Deuteration with D₂O : Heavy water (D₂O) can be used as an inexpensive and readily available deuterium source for the deuteration of aryl halides and pseudohalides (like triflates) in the presence of a palladium catalyst. researchgate.net

Post-Synthesis H/D Exchange : Transition metal catalysts, such as those based on iridium, can facilitate the exchange of hydrogen atoms for deuterium on a pre-formed aromatic ring using a deuterium source like D₂O.

Flow Chemistry : The use of micro-flow reactors can enable the safe and efficient synthesis of deuterated compounds, including those generated from highly unstable intermediates. researchgate.net

Utilization in the Synthesis of Complex Deuterated Target Molecules

This compound serves as a fundamental building block for the assembly of more complex molecules that are selectively deuterated. The incorporation of deuterium can improve the metabolic stability of drug candidates (the "deuterium kinetic isotope effect") or provide a spectroscopic label for tracking molecules in biological systems. smolecule.com

The synthesis of complex deuterated molecules often involves multi-step sequences where the deuterated fragment is introduced early on. For example, in a formal total synthesis of the natural product (–)-presphaerene, non-deuterated 3-bromotoluene was used to generate a lithium m-tolylborate reagent for a key asymmetric 1,4-addition step. frontiersin.org By substituting this compound in this sequence, a deuterated version of the natural product could be synthesized. This highlights its role as a precursor for introducing a stable, isotopically labeled fragment into a complex molecular architecture. Similarly, it can be used as a precursor for other deuterated compounds, which are essential in medicinal chemistry and materials science. hbni.ac.in

Role of 3 Bromotoluene D7 As an Isotopic Tracer in Academic Environmental Research Methodologies

Methodological Applications in Environmental Process Studies (e.g., Nutrient Cycling, Compound Fate Analysis)

Isotopically labeled compounds like 3-Bromotoluene-d7 are instrumental in elucidating the intricate pathways of nutrient cycling and the fate of chemical compounds in the environment. By introducing a known quantity of the deuterated tracer into a system, scientists can follow its movement and transformation, providing insights that are often unattainable with non-labeled compounds.

In studies of nutrient cycling, stable isotopes are used to trace the movement of elements like nitrogen through ecosystems. oregonstate.edu For instance, a study in an old-growth forest stream used a 15N-labeled ammonium (B1175870) tracer to quantify nitrogen uptake, transformation, and retention. oregonstate.edu This approach allowed researchers to determine uptake rates of inorganic nitrogen and follow its path through various components of the aquatic and riparian food web. oregonstate.edu Similarly, deuterated compounds can be employed to track the fate of specific organic molecules, helping to understand their degradation pathways and potential for bioaccumulation.

Compound fate analysis, another critical area of environmental research, benefits significantly from the use of deuterated standards. These standards are particularly useful in "purge-trap-desorb" methods for analyzing volatile organic compounds in water samples. asme.org A known amount of a deuterated compound, such as 1,2-dichloroethane-d4, is added to the sample as an internal standard. asme.org This allows for accurate quantification of target analytes by correcting for any losses that may occur during sample preparation and analysis. asme.org

The use of deuterated internal standards helps to compensate for matrix effects, which are common in complex environmental samples and can interfere with analytical measurements. clearsynth.com By behaving similarly to the target analyte during extraction and analysis, the deuterated standard allows for more precise and reliable quantification. adventchembio.com

Advanced Analytical Techniques for Trace Analysis in Environmental Samples Using Deuterated Standards

The detection and quantification of trace levels of pollutants in environmental samples present a significant analytical challenge. Deuterated standards, including this compound, are essential for achieving the accuracy and sensitivity required for such analyses. clearsynth.comchromatographyonline.com They are widely used in conjunction with advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlcms.cz

Key Analytical Techniques and their Applications with Deuterated Standards:

Analytical TechniqueApplication in Environmental AnalysisRole of Deuterated Standards
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of volatile and semi-volatile organic compounds in air, water, and soil. nih.govUsed as internal standards to improve the accuracy and precision of quantification by correcting for variations in sample injection and ionization. scioninstruments.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of a wide range of organic contaminants, including pesticides and pharmaceuticals, in water and other environmental matrices. lcms.czCompensate for matrix effects and analyte loss during sample preparation, leading to more reliable and reproducible results. chromatographyonline.com
Pyrolysis-Gas Chromatography/Mass Spectrometry (pyr-GC/MS) Quantification of polymer-based materials, such as tire tread particles, in environmental samples. nih.govmdpi.comA novel application involves using deuterated internal standards of similar polymeric structure to correct for variable analyte recovery due to sample size, matrix effects, and ion source variability. nih.govmdpi.com

The use of deuterated internal standards is a cornerstone of robust and reliable analytical methods for environmental monitoring. clearsynth.com For example, a quantitative pyr-GC/MS method was developed to measure tire tread particles in environmental matrices, and the use of a deuterated internal standard was a critical refinement that improved the reliability and transferability of the protocol. nih.govmdpi.com Similarly, EPA Method 538 for the determination of selected organic contaminants in drinking water utilizes five deuterated internal standards for accurate quantification via LC/MS/MS. lcms.cz

Development of Tracing Methodologies for Complex Environmental Systems

The complexity of environmental systems, with their myriad of interacting physical, chemical, and biological processes, necessitates the development of sophisticated tracing methodologies. Isotope tracer techniques are at the forefront of these advancements, offering a powerful means to unravel the complexities of environmental processes. iaea.orgmdpi.com

The development of new and innovative mass spectrometry equipment has been a driving force behind the progress in isotope tracer applications. nih.gov These advancements have enabled the accurate quantification of isotopic abundance in complex matrices, providing invaluable data for understanding everything from protein metabolism to the sources of atmospheric pollutants. nih.govmdpi.com

Recent advances in the field include the development of isotope-equipped hydrological models, which expand the toolkit available to scientists for tracing and quantifying components of the hydrological cycle. mdpi.com These models, in conjunction with isotopic data, can be used to investigate surface/groundwater interaction, water residence times, and flow pathways. mdpi.com

Furthermore, the combination of different isotopic tracers can provide a more comprehensive understanding of environmental systems. For example, combining hydrological data with solute isotopes like carbon and nitrogen can be used to investigate geochemical processes linked to the hydrological cycle. mdpi.com In atmospheric science, the combined application of δ15N and δ18O is used to determine the pathways of nitrate (B79036) formation. mdpi.com

The ongoing development of these tracing methodologies, underpinned by the use of isotopically labeled compounds like this compound, is crucial for addressing pressing environmental challenges, from water resource management to air pollution control. iaea.orgmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.